3-azido-4-fluorophenol
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Overview
Description
3-Azido-4-fluorophenol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 4-fluorophenol is treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds as follows:
4-Fluorophenol+Sodium Azide→this compound+By-products
Industrial Production Methods: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. The use of catalysts and phase-transfer agents can further enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-fluorophenol undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Cycloaddition: Copper(I) catalysts, such as copper(I) iodide (CuI).
Major Products Formed:
Reduction: 3-Amino-4-fluorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
3-Azido-4-fluorophenol is utilized in several scientific research applications:
Biology: The compound is used in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules to form stable triazole linkages.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-azido-4-fluorophenol involves its reactivity due to the presence of the azido and fluorine groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in various biochemical processes. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-Fluorophenol: Lacks the azido group, making it less reactive in cycloaddition reactions.
3-Azidophenol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
4-Azido-3-fluorophenol: Positional isomer with different reactivity patterns.
Uniqueness: 3-Azido-4-fluorophenol is unique due to the combined presence of both azido and fluorine groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
2380001-15-8 |
---|---|
Molecular Formula |
C6H4FN3O |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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